molecular formula C18H19NO3 B6005227 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B6005227
M. Wt: 297.3 g/mol
InChI Key: XCRKVRCRSUCKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth, as well as to protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models, as well as to protect neurons from damage and promote their survival. Additionally, it has been shown to have antioxidant and anti-apoptotic properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its diverse range of potential applications. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective properties, among others. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the study of 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and optimize its use in lab experiments. Finally, there is potential for the development of new derivatives of this compound that may have improved properties and applications.

Synthesis Methods

The synthesis of 3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine and cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, resulting in the formation of the desired product.

Scientific Research Applications

3-(3,4-dimethoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-19-15-7-5-4-6-13(15)14(18(19)20)10-12-8-9-16(21-2)17(11-12)22-3/h4-9,11,14H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRKVRCRSUCKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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